Sub-Nanomolar Affinity for Human sEH: Ki Comparison with First-Generation Inhibitors AUDA and CDU
The target compound exhibits a Ki of 0.870 nM against purified recombinant human sEH as measured by FRET-displacement assay [1]. In comparison, the prototypical sEH inhibitor AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid) displays an IC50 of 69 nM for human sEH , while CDU (N-cyclohexyl-N′-dodecylurea, NCND) shows an IC50 of 85.2 nM for human recombinant sEH . Although IC50 and Ki are not directly interchangeable, both AUDA and CDU are known competitive inhibitors, allowing approximate comparison: the target compound demonstrates roughly 80-fold higher affinity than AUDA and approximately 100-fold higher affinity than CDU.
| Evidence Dimension | Binding affinity/potency for human sEH |
|---|---|
| Target Compound Data | Ki = 0.870 nM (FRET-displacement, recombinant human sEH) |
| Comparator Or Baseline | AUDA: IC50 = 69 nM (human sEH); CDU: IC50 = 85.2 nM (recombinant human sEH) |
| Quantified Difference | ~80-fold more potent than AUDA; ~100-fold more potent than CDU |
| Conditions | Target: FRET-displacement assay with purified recombinant human sEH. Comparators: standard sEH activity assays as reported by vendors and literature. |
Why This Matters
For researchers requiring maximum target engagement at minimal compound concentrations—such as cellular assays where off-target effects scale with concentration—the 80- to 100-fold potency advantage directly translates to lower working concentrations and reduced nonspecific binding risk.
- [1] BindingDB Entry BDBM409002. Ki = 0.870 nM, FRET-displacement assay, recombinant human sEH. View Source
